molecular formula C16H24OS B14889253 (3-Methylthiophen-2-yl)((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)methanol

(3-Methylthiophen-2-yl)((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)methanol

Cat. No.: B14889253
M. Wt: 264.4 g/mol
InChI Key: NXOLYUBMGAVQGJ-WDIAWBBUSA-N
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Description

(3-Methyl-2-thienyl)[(1R,2R,3R,5S)-2,6,6-trimethylbicyclo[311]heptan-3-yl]methanol is an organic compound that features a unique combination of a thienyl group and a bicyclic heptane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methyl-2-thienyl)[(1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl]methanol typically involves the following steps:

    Formation of the bicyclic heptane structure: This can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile.

    Introduction of the thienyl group: This step involves the functionalization of the bicyclic structure with a thienyl group, often through a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(3-Methyl-2-thienyl)[(1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl]methanol undergoes several types of chemical reactions:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the thienyl group.

    Substitution: The thienyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes or modified thienyl derivatives.

    Substitution: Formation of various substituted thienyl derivatives.

Scientific Research Applications

(3-Methyl-2-thienyl)[(1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl]methanol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Methyl-2-thienyl)[(1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl]methanol involves its interaction with specific molecular targets. The thienyl group can interact with aromatic receptors, while the bicyclic structure provides steric hindrance and stability. The hydroxyl group can form hydrogen bonds with target molecules, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl]methanol: Lacks the thienyl group, making it less versatile in chemical reactions.

    (3-Methyl-2-thienyl)methanol: Lacks the bicyclic structure, resulting in different chemical properties and reactivity.

Uniqueness

(3-Methyl-2-thienyl)[(1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl]methanol is unique due to its combination of a thienyl group and a bicyclic heptane structure, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C16H24OS

Molecular Weight

264.4 g/mol

IUPAC Name

(3-methylthiophen-2-yl)-[(1R,2R,3R,5S)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]methanol

InChI

InChI=1S/C16H24OS/c1-9-5-6-18-15(9)14(17)12-7-11-8-13(10(12)2)16(11,3)4/h5-6,10-14,17H,7-8H2,1-4H3/t10-,11+,12+,13+,14?/m0/s1

InChI Key

NXOLYUBMGAVQGJ-WDIAWBBUSA-N

Isomeric SMILES

C[C@H]1[C@@H](C[C@@H]2C[C@H]1C2(C)C)C(C3=C(C=CS3)C)O

Canonical SMILES

CC1C(CC2CC1C2(C)C)C(C3=C(C=CS3)C)O

Origin of Product

United States

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